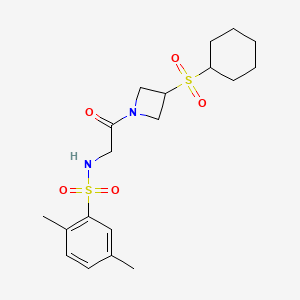
N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H28N2O5S2 and its molecular weight is 428.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Sulfonamide group : Known for its biological activity, particularly in antibacterial and anticancer applications.
- Dimethylbenzene moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.
1. Cancer Treatment Potential
Research indicates that compounds similar to this compound may function as MDM2 inhibitors. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. A study highlighted the synthesis of sulfonamide derivatives with MDM2 inhibitory activity, suggesting that the compound could be explored for similar applications .
2. Enzyme Inhibition
The compound's sulfonamide structure suggests potential inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). A study employing artificial neural networks predicted the biological activity of sulfonamide derivatives against human carbonic anhydrase II and IX. The structure-activity relationship indicated that modifications in the sulfonamide scaffold could enhance selectivity and potency against specific CA isoforms .
Case Studies
- MDM2 Inhibition :
- Carbonic Anhydrase Activity :
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
N-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S2/c1-14-8-9-15(2)18(10-14)28(25,26)20-11-19(22)21-12-17(13-21)27(23,24)16-6-4-3-5-7-16/h8-10,16-17,20H,3-7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAASSTOCXUFBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














